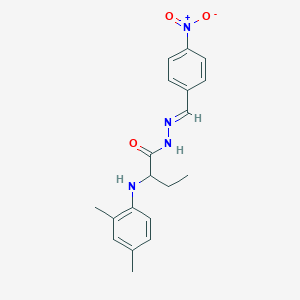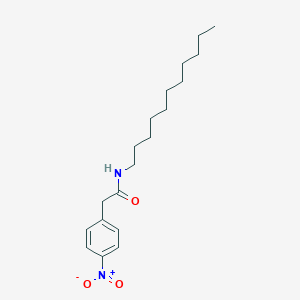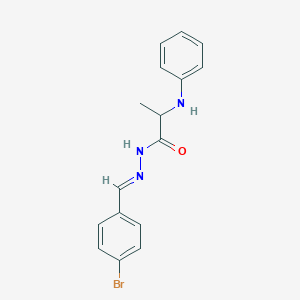![molecular formula C23H20Cl2N2O5 B449799 N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide](/img/structure/B449799.png)
N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide is a chemical compound with the molecular formula C23H20Cl2N2O5 and a molecular weight of 475.3 g/mol
Méthodes De Préparation
The synthesis of N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide involves several steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This reaction yields the intermediate 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole, which is then reacted with substituted acyl chloride to produce the final compound .
Analyse Des Réactions Chimiques
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles like bromine (Br2) or nitric acid (HNO3).
Applications De Recherche Scientifique
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential fungicidal activities against various plant pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C23H20Cl2N2O5 |
|---|---|
Poids moléculaire |
475.3g/mol |
Nom IUPAC |
N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C23H20Cl2N2O5/c1-30-18-9-16(10-19(12-18)31-2)23(29)27-26-22(28)15-5-3-4-14(8-15)13-32-21-7-6-17(24)11-20(21)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29) |
Clé InChI |
LMKPNVRIFYIHCM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-3-methylbenzohydrazide](/img/structure/B449716.png)
![4-[(4-chlorophenoxy)methyl]-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B449718.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethylbenzohydrazide](/img/structure/B449719.png)
![N-{4-nitro-2-methylphenyl}-4-[2-({5-nitro-2-thienyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B449720.png)
![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B449723.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B449724.png)

![2-ethyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B449728.png)
![N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-2-methyl-3-furohydrazide](/img/structure/B449734.png)



![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B449739.png)
![Ethyl 2-({4-[2-(ethoxycarbonyl)anilino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}amino)benzoate](/img/structure/B449740.png)
